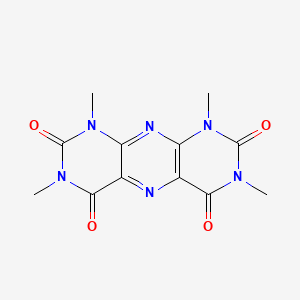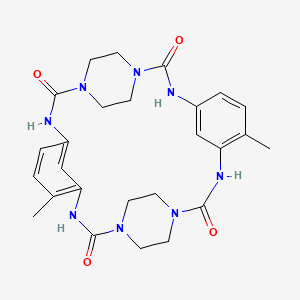
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22222(11,14)1(4,8)1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone is a complex organic compound characterized by its unique polycyclic structure and multiple nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the core polycyclic structure, followed by the introduction of methyl groups and nitrogen atoms through various substitution reactions. Common reagents used in these steps include organolithium compounds, halogenated precursors, and nitrogen sources such as amines or azides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques such as chromatography or crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, or other reducing agents under controlled temperatures.
Substitution: Halogenated reagents, organometallic compounds, and various catalysts to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s nitrogen-rich structure makes it a potential candidate for studying enzyme interactions and protein binding. It can serve as a probe or inhibitor in various biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a scaffold for drug development. Its polycyclic structure and functional groups can be modified to create derivatives with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or nanomaterials. Its unique properties may enhance the performance of these materials in various applications, including electronics and coatings.
Wirkmechanismus
The mechanism by which 5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple nitrogen atoms and polycyclic structure allow it to form stable complexes with these targets, modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetraazacyclooctane:
Cyclam (1,4,8,11-tetraazacyclotetradecane): Known for its ability to form stable complexes with metal ions, used in various chemical and biological applications.
Porphyrins: Macrocyclic compounds with nitrogen atoms, widely studied for their roles in biological systems and potential therapeutic applications.
Uniqueness
5,20-Dimethyl-1,3,9,11,14,16,22,24-octaazapentacyclo(22.2.2.2(11,14).1(4,8).1(17,21))dotriaconta-4(32),5,7,17(29),18,20-hexaene-2,10,15,23-tetrone stands out due to its highly complex structure and the specific arrangement of nitrogen atoms. This unique configuration provides distinct chemical and physical properties, making it a valuable compound for various advanced applications.
Eigenschaften
CAS-Nummer |
6277-08-3 |
|---|---|
Molekularformel |
C26H32N8O4 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
5,20-dimethyl-1,3,9,11,14,16,22,24-octazapentacyclo[22.2.2.211,14.14,8.117,21]dotriaconta-4,6,8(32),17(29),18,20-hexaene-2,10,15,23-tetrone |
InChI |
InChI=1S/C26H32N8O4/c1-17-3-5-19-15-21(17)29-25(37)33-11-13-34(14-12-33)26(38)30-22-16-20(6-4-18(22)2)28-24(36)32-9-7-31(8-10-32)23(35)27-19/h3-6,15-16H,7-14H2,1-2H3,(H,27,35)(H,28,36)(H,29,37)(H,30,38) |
InChI-Schlüssel |
SPIDIJIQHOJHHG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=C1)NC(=O)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)C)NC(=O)N5CCN(CC5)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)
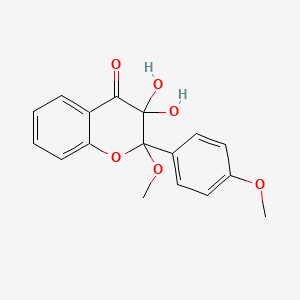
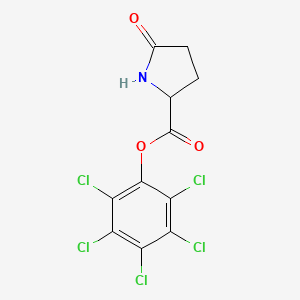
![2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)
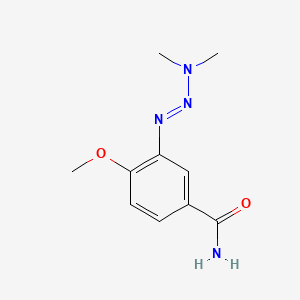

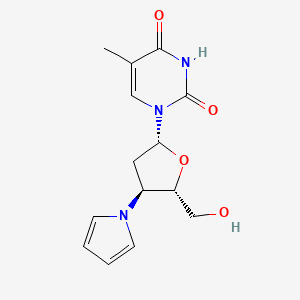
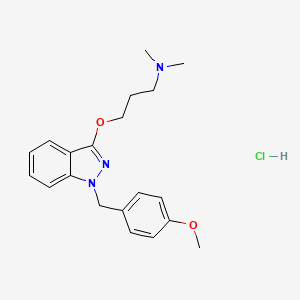

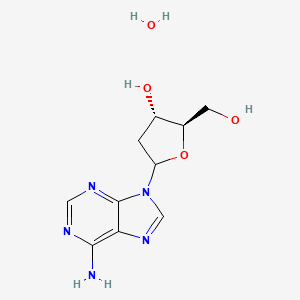
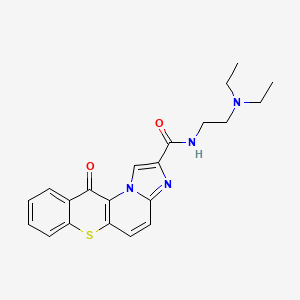
![3-[2-[(4-Fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12809418.png)

